11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester
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Overview
Description
11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester is a biochemical compound widely used in proteomics research. It is known for its ability to conjugate biomolecules such as enzymes and DNA to polymer chains, making it a valuable tool in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester typically involves the reaction of 11-Maleimidoundecanoic Acid with N-Hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester primarily undergoes substitution reactions. The maleimide group reacts with thiol groups, forming stable thioether bonds. This reaction is commonly used in bioconjugation .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC)
Conditions: Room temperature, organic solvents like dichloromethane
Major Products
The major products formed from these reactions are thioether-linked conjugates, which are stable and useful in various biochemical applications .
Scientific Research Applications
11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects through the maleimide group, which reacts with thiol groups on biomolecules. This reaction forms a stable thioether bond, effectively linking the biomolecule to the polymer chain. The molecular targets are typically proteins or other thiol-containing molecules .
Comparison with Similar Compounds
Similar Compounds
- N-Succinimidyl 11-Maleimidoundecanoate
- N-(11-Maleimidoundecanoyloxy)succinimide
Uniqueness
11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester is unique due to its sulfo group, which enhances its solubility in aqueous solutions. This property makes it particularly useful in biological applications where water solubility is crucial .
Properties
CAS No. |
211236-68-9 |
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Molecular Formula |
C19H26N2O9S |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
1-[11-(2,5-dioxopyrrol-1-yl)undecanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C19H26N2O9S/c22-15-10-11-16(23)20(15)12-8-6-4-2-1-3-5-7-9-18(25)30-21-17(24)13-14(19(21)26)31(27,28)29/h10-11,14H,1-9,12-13H2,(H,27,28,29) |
InChI Key |
VIVFZHFDSHRYIW-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)O |
Pictograms |
Irritant |
Synonyms |
2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-undecanoic Acid 2,5-Dioxo-3-sulfo-1-pyrrolidinyl Ester Sodium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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